molecular formula C12H20N2O2 B2710640 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide CAS No. 1396859-00-9

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide

Cat. No.: B2710640
CAS No.: 1396859-00-9
M. Wt: 224.304
InChI Key: ICQAJBLBLDHJTJ-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide is a pivalamide derivative featuring a pyrrolidinone core substituted with a cyclopropyl group at the 1-position and a pivaloyloxy (tert-butyl carbonyl) moiety at the 3-position. The pivalamide substituent, a bulky tert-butyl-based moiety, is commonly employed in medicinal chemistry to improve pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)11(16)13-8-6-10(15)14(7-8)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQAJBLBLDHJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC(=O)N(C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.

    Attachment of the Pivalamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired pivalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and pyrrolidinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key structural features :

  • Core: 5-oxopyrrolidin-3-yl (pyrrolidinone).
  • Substituents : 1-cyclopropyl (sp³ hybridized, strain-inducing), 3-pivalamide (sterically bulky).

The following analysis compares N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide to structurally analogous pivalamide derivatives documented in the provided sources. These analogs primarily differ in their core heterocycles and substituents, which critically influence their physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Pivalamide Derivatives
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications Reference
This compound Pyrrolidinone 1-Cyclopropyl, 3-pivalamide C₁₃H₂₀N₂O₂ 236.31 g/mol Rigid lactam core, metabolic stability N/A
N-(5-iodopyridin-3-yl)pivalamide Pyridine 5-Iodo, 3-pivalamide C₁₁H₁₃IN₂O 332.14 g/mol Halogenated aromatic system
N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide Pyridine 5-Fluoro, 3-hydroxy, 2-pivalamide C₁₁H₁₃FN₂O₂ 240.23 g/mol Fluorine-enhanced polarity
N-(5-hydroxypyridin-2-yl)pivalamide Pyridine 5-Hydroxy, 2-pivalamide C₁₀H₁₄N₂O₂ 194.23 g/mol Phenolic hydroxyl for H-bonding
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrazolopyrimidine + Pyrrolidine Complex substitutions, TRK inhibitor C₂₅H₂₄F₂N₆O₂ 502.50 g/mol Anticancer activity (TRK inhibition)
Key Findings:

Core Heterocycle Differences: The pyrrolidinone core in the target compound provides a rigid, planar lactam structure, contrasting with the pyridine or pyrazolopyrimidine cores in analogs. Pyrrolidinones are more prone to hydrogen bonding due to the lactam’s carbonyl group, whereas pyridine derivatives exhibit aromatic π-π interactions .

Substituent Effects: Halogenation: Iodo (in N-(5-iodopyridin-3-yl)pivalamide) and fluoro (in N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide) substituents enhance lipophilicity and metabolic stability but may reduce aqueous solubility .

Biological Activity: The pyrazolopyrimidine-pyrrolidine hybrid in acts as a TRK inhibitor, highlighting the role of fused heterocycles in targeting kinases. The target compound’s pyrrolidinone core lacks such fused complexity but could serve as a simplified scaffold for analogous applications .

Steric and Conformational Impact :

  • The cyclopropyl group in the target compound introduces ring strain and conformational restriction, which may enhance binding specificity compared to unstrained analogs like N-(5-hydroxypyridin-2-yl)pivalamide .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide is a compound of interest due to its potential therapeutic applications and unique biological activity. This article explores its biological mechanisms, research findings, and implications for future studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyrrolidinone structure, which is known to influence its interaction with biological targets. The compound's structure can be represented as follows:

N 1 cyclopropyl 5 oxopyrrolidin 3 yl pivalamide\text{N 1 cyclopropyl 5 oxopyrrolidin 3 yl pivalamide}

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2) . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound disrupts cell division and proliferation.

Mode of Action

Upon binding to CDK2, this compound inhibits its kinase activity, preventing the phosphorylation of key substrates necessary for cell cycle progression. This inhibition leads to:

  • Cell Cycle Arrest : The compound effectively halts the transition from G1 to S phase.
  • Tumor Suppression : Reduced cell proliferation may contribute to its potential anti-cancer properties.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)10Inhibition of proliferation
A549 (Lung Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

These results suggest that the compound could serve as a potential lead in cancer therapeutics.

Animal Studies

In vivo studies have also been conducted to assess the efficacy of this compound in tumor models. In one study, mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an anti-tumor agent.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used alongside traditional treatments like doxorubicin, leading to improved survival rates in animal models.

Future Directions

Further research is needed to explore:

  • Mechanistic Studies : Understanding the detailed molecular interactions between this compound and its targets.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Investigating analogs of this compound to enhance potency and selectivity.

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